methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate

Carbonic Anhydrase Inhibition Anticancer Target Engagement Sulfonamide Pharmacophore

Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate (CAS 2034593-35-4, molecular formula C₁₇H₁₅NO₅S₂, molecular weight 377.43 g/mol) is a small-molecule sulfamoyl benzoate ester featuring a 5-(thiophen-2-yl)furan-2-yl)methyl substituent attached to the sulfonamide nitrogen. The compound belongs to the broader class of sulfamoyl benzoate derivatives, which are recognized for their capacity to inhibit carbonic anhydrase (CA) isoforms and other therapeutically relevant enzymes through a zinc-binding sulfonamide pharmacophore.

Molecular Formula C17H15NO5S2
Molecular Weight 377.43
CAS No. 2034593-35-4
Cat. No. B2913276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate
CAS2034593-35-4
Molecular FormulaC17H15NO5S2
Molecular Weight377.43
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
InChIInChI=1S/C17H15NO5S2/c1-22-17(19)12-4-7-14(8-5-12)25(20,21)18-11-13-6-9-15(23-13)16-3-2-10-24-16/h2-10,18H,11H2,1H3
InChIKeyVBSFLDISWNPAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate (CAS 2034593-35-4): Structural Identity and Compound Class


Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate (CAS 2034593-35-4, molecular formula C₁₇H₁₅NO₅S₂, molecular weight 377.43 g/mol) is a small-molecule sulfamoyl benzoate ester featuring a 5-(thiophen-2-yl)furan-2-yl)methyl substituent attached to the sulfonamide nitrogen [1]. The compound belongs to the broader class of sulfamoyl benzoate derivatives, which are recognized for their capacity to inhibit carbonic anhydrase (CA) isoforms and other therapeutically relevant enzymes through a zinc-binding sulfonamide pharmacophore [2]. The combination of thiophene and furan heterocycles within a single scaffold distinguishes this compound from simpler monocyclic or benzofused analogs, potentially enabling unique molecular recognition and pharmacokinetic properties that cannot be achieved by single-heterocycle or non-heterocyclic sulfamoyl benzoates [1].

1
Pharmacophore Sulfamoyl zinc-binding group fits carbonic anhydrase isoform inhibition studies
2
Substituent Bicyclic thiophene-furan tail supports isoform-selectivity assay context
3
Scaffold Dual heterocycle architecture enables SAR expansion beyond mono-heterocyclic analogs

Why In-Class Sulfamoyl Benzoates Cannot Simply Be Interchanged: The Functional Consequences of the Thiophene-Furan Motif in Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate


Sulfamoyl benzoate derivatives exhibit profound differences in enzyme inhibition potency, isoform selectivity, and cellular activity depending on the nature of the substituent attached to the sulfonamide nitrogen. For example, within the methyl 2-halo-4-substituted-5-sulfamoyl-benzoate series, even minor changes in the 4-substituent shift the inhibition profile across the twelve human carbonic anhydrase isoforms by orders of magnitude [1]. The 5-(thiophen-2-yl)furan-2-yl)methyl group of the target compound introduces a rigid, extended aromatic system with two heteroatoms capable of participating in π-stacking, hydrogen bonding, and sulfur-mediated interactions that are absent in simple benzyl-, furfuryl-, or thienylmethyl-substituted analogs [1]. Consequently, replacement with a generic mono-heterocyclic or non-heterocyclic sulfamoyl benzoate would alter target engagement, metabolic stability, and solubility, rendering pharmacological or biochemical results non-transferable across analogs [2].

Target Compound
Generic Substitute
Substituent Architecture
Thiophene-furan bicyclic system with extended aromatic surface
Mono-heterocyclic tails may not replicate binding-mode interactions
Target Engagement
Dual heteroatom scaffold may engage distinct CA isoform pockets
Simpler substituents may shift isoform selectivity profile
Assay Compatibility
Higher predicted lipophilicity affects buffer solubility and non-specific binding
Lower lipophilicity analogs require different stock preparation protocols

Quantitative Differentiation Evidence for Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate Versus Closest Analogs


Carbonic Anhydrase IX Inhibition Affinity: Class-Level Comparison of Bicyclic Heteroaryl Substituents

While direct head-to-head inhibition data for the target compound are not publicly available, class-level evidence from structurally related sulfamoyl benzoate series demonstrates that the introduction of a bicyclic heteroaryl substituent profoundly shifts carbonic anhydrase (CA) isoform affinity and selectivity. In the methyl 2-halo-4-substituted-5-sulfamoyl-benzoate series, replacement of a simple phenylthio substituent with a benzylthio group altered the inhibition constant (Kᵢ) for CA IX from 0.5 nM to 8.2 nM, representing a 16-fold loss of affinity [1]. By extension, the target compound's 5-(thiophen-2-yl)furan-2-yl)methyl substituent is expected to confer a unique CA isoform inhibition fingerprint that differs from analogs bearing benzofuran, benzothiophene, or monocyclic heteroaryl groups [2]. The sulfonamide moiety serves as the zinc-binding warhead, while the bicyclic thiophene-furan tail modulates isoform selectivity through interactions with the rim of the active-site cavity [1].

CA IX Inhibition Affinity
Class-level
~16-fold Ki shift
(reference pair)
Isoform selectivity context may differ substantially
Direct experimental data not yet available for target compound
Carbonic Anhydrase Inhibition Anticancer Target Engagement Sulfonamide Pharmacophore

Predicted Physicochemical Property Differentiation: cLogP and Solubility

Computationally predicted properties provide a basis for differentiation where experimental data are absent. The target compound (C₁₇H₁₅NO₅S₂, MW 377.43) has a computed XLogP3-AA of approximately 2.8, compared to 1.9 for the furfuryl-substituted analog methyl 4-(N-(furan-2-ylmethyl)sulfamoyl)benzoate (C₁₃H₁₃NO₅S, MW 295.31) [1][2]. The higher lipophilicity of the target compound, imparted by the additional thiophene ring, predicts enhanced membrane permeability (approximately 2- to 3-fold higher predicted Caco-2 permeability based on the AlogP differential) but also potentially reduced aqueous solubility [1]. These differences are critical for assay design: the target compound will require different DMSO stock concentrations and may exhibit altered non-specific binding profiles compared to its simpler mono-heterocyclic counterparts.

Predicted Lipophilicity
Data to verify
ΔXLogP3-AA ≈ 0.9
May affect assay buffer solubility and protein binding
Computed values; experimental confirmation pending
Medicinal Chemistry Drug-likeness Physicochemical Profiling

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Inhibition: Class-Level Evidence for Thiophene-Containing Sulfamate Derivatives

A series of sulfonate and sulfamate derivatives of benzofuran and benzothiophene were evaluated as inhibitors of NPP1 and NPP3, enzymes implicated in tumor immune evasion [1]. Among these, compounds containing a thiophene ring (e.g., benzothiophene-based sulfamates) demonstrated IC₅₀ values in the range of 0.12–0.95 µM against NPP1, whereas the corresponding benzofuran analogs were systematically less potent (typically 2- to 5-fold higher IC₅₀ values) [1]. The target compound incorporates both a thiophene and a furan ring in a conjugated bicyclic system; based on this SAR, the thiophene component is expected to confer enhanced NPP inhibitory potency relative to analogs that contain only a furan ring or a non-thiophene heterocycle [1]. Extrapolation to the target compound must be considered provisional until direct experimental confirmation is obtained.

NPP1 Inhibition Potency
Class-level
~2–5× greater potency
(thiophene vs furan-only)
Supports NPP pathway screening context
Class-level extrapolation; direct data pending
NPP1/NPP3 Inhibition Anticancer Immuno-oncology

Recommended Application Scenarios for Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate Based on Quantitative Differentiation Evidence


Probing Carbonic Anhydrase Isoform Selectivity in Tumor Hypoxia Models

The sulfamoyl benzoate core provides a validated zinc-binding warhead for carbonic anhydrase inhibition [1]. The bicyclic thiophene-furan tail of the target compound is anticipated to engage the variable rim region of the CA active site, potentially yielding an isoform selectivity profile distinct from mono-heterocyclic or benzofuran/benzothiophene analogs [1][2]. This compound is suitable for screening campaigns aimed at identifying CA IX/XII-selective inhibitors for tumor hypoxia research, where even 10-fold selectivity differences influence therapeutic windows [1].

Structure-Activity Relationship (SAR) Studies on NPP1/NPP3 Dual Inhibitors

Given that thiophene-containing sulfamate derivatives exhibit 2- to 5-fold greater NPP1 inhibitory potency than their furan-only counterparts [3], the target compound serves as a valuable tool for dissecting the contribution of the thiophene ring to NPP1/NPP3 engagement. It can be directly compared with the corresponding des-thiophene (furan-only) analog to quantify the thiophene contribution to binding affinity and selectivity within a matched molecular pair analysis.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed XLogP3-AA of approximately 2.8, the target compound resides near the upper boundary of the typical CNS drug-like lipophilicity range [4]. It can be employed as a reference compound to evaluate the impact of a bicyclic thiophene-furan substituent on membrane permeability, P-glycoprotein efflux, and plasma protein binding, providing a direct comparator for simpler sulfamoyl benzoate analogs (XLogP3-AA ≈ 1.9) [4]. Such benchmarking supports rational compound progression decisions in CNS-targeted programs.

Chemical Probe Development for Purinergic Signaling Research

The combined thiophene-furan architecture is structurally distinct from the benzofuran and benzothiophene scaffolds that dominate the current sulfamate-based NPP inhibitor landscape [3]. The target compound can therefore serve as a starting point for developing chemical probes with novel intellectual property space, potentially addressing selectivity gaps between NPP1, NPP3, and other ectonucleotidases [3].

Application
Selection Property
Validation Focus
CA isoform selectivity screening studies
Sulfamoyl pharmacophore with bicyclic tail
CA IX/XII isoform selectivity profiling
NPP1/NPP3 SAR studies
Thiophene-furan matched-pair comparison
NPP isoform selectivity context
Physicochemical property assays
Bicyclic heterocycle lipophilicity profile
Membrane permeability and protein binding assessment
Purinergic signaling probe development
Structurally distinct dual-heterocycle scaffold
Ectonucleotidase selectivity gap analysis
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